SCCS Genotoxicity/Carcinogenicity Clearance vs. Analogues Requiring Further Mutagenicity Testing
In the SCCS opinion of 21 September 2010, 4-Nitrophenyl aminoethylurea was evaluated and did not raise major concern regarding genotoxicity and carcinogenicity, enabling its inclusion in Annex III of the Cosmetics Directive as an allowed hair colourant [1]. In contrast, the same SCCS opinion cycle flagged 1,3-bis-(2,4-diaminophenoxy)propane and its tetrahydrochloride salt as requiring additional mutagenicity and/or genotoxicity testing before a safety conclusion could be reached [2]. This regulatory divergence provides a quantifiable binary differentiator: 'cleared without major concern' vs. 'further testing required.'
| Evidence Dimension | SCCS genotoxicity/carcinogenicity conclusion (binary outcome) |
|---|---|
| Target Compound Data | No major concern raised (cleared for Annex III listing) |
| Comparator Or Baseline | 1,3-bis-(2,4-diaminophenoxy)propane (and tetrahydrochloride): mutagenicity/genotoxicity testing required before conclusion |
| Quantified Difference | Binary: cleared vs. not cleared |
| Conditions | EU SCCS opinion adopted 21 September 2010; transposed into Directive 2011/59/EU |
Why This Matters
Procurement for cosmetic formulations within the EU/EEA regulatory framework demands compounds with a favourable SCCS opinion; 4-Nitrophenyl aminoethylurea satisfies this requirement while several structural analogues do not.
- [1] EUR-Lex. Commission Directive 2011/59/EU of 13 May 2011, Annex III entry for 4-Nitrophenyl aminoethylurea. OJ L 125, 14.05.2011. View Source
- [2] Cosmetics Business. 'Brussels warning over hair dyes and allergy tests.' 7 August 2007. References SCCS request for mutagenicity/genotoxicity tests on 1,3-bis-(2,4-diaminophenoxy)propane and 4-Nitrophenyl aminoethylurea. View Source
